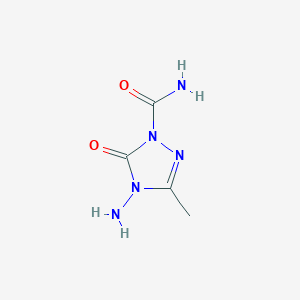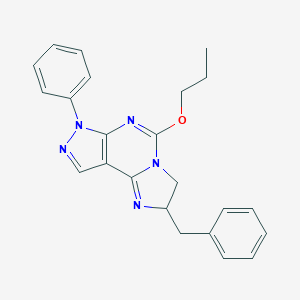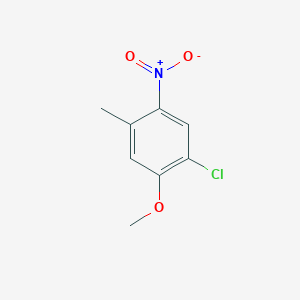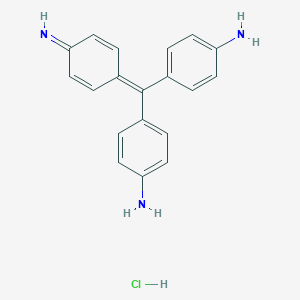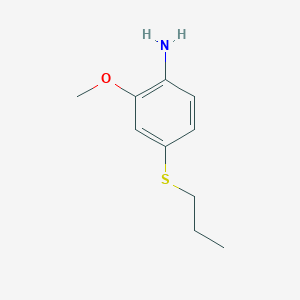
Aluminum arsenate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum arsenate is an inorganic salt consisting of aluminum and arsenic. It most commonly appears as a colorless crystalline solid . The chemical formula, AlAsO4, signifies that it comprises one atom of aluminum (Al), one atom of arsenic (As), and four atoms of oxygen (O) .
Synthesis Analysis
Aluminum arsenate can be synthesized in a laboratory setting through the reaction of aluminum hydroxide (Al(OH)3) with arsenic acid (H3AsO4). This reaction results in the formation of aluminum arsenate and water . Advanced techniques such as Molecular Beam Epitaxy (MBE) and Metalorganic Chemical Vapor Deposition (MOCVD) are used in fabrication .Molecular Structure Analysis
The molecular formula of Aluminum arsenate is AlAsO4. It has an average mass of 165.901 Da and a Monoisotopic mass of 165.882797 Da .Chemical Reactions Analysis
Aluminum arsenate is produced by the reaction between sodium arsenate and a soluble aluminum salt . It adopts the α-quartz-type structure. The high-pressure form has a rutile-type structure in which aluminum and arsenic are six-coordinate .Physical And Chemical Properties Analysis
Aluminum arsenate is a colorless crystalline solid. It has a molar mass of 165.899 g·mol−1, a density of 3.25 g/cm3, and a melting point of 1,000 °C (1,830 °F; 1,270 K). It is insoluble in water .科学的研究の応用
Uranyl and Arsenate Cosorption on Aluminum Oxide Surface
Tang and Reeder (2009) investigated the simultaneous adsorption of aqueous arsenate and uranyl onto aluminum oxide. Their research is significant in understanding how arsenate interacts with other elements in the presence of aluminum oxide, which is relevant for environmental remediation systems (Tang & Reeder, 2009).Arsenic and Fluoride Removal from Groundwater
Guzmán et al. (2016) explored the removal of arsenic and fluoride from groundwater using electrocoagulation with aluminum as the sacrificial anode. This study shows the utility of aluminum in purifying water contaminated with arsenate (Guzmán et al., 2016).Arsenic Removal by Coagulation Process Using Aluminum Sulfate
Baskan and Pala (2010) used aluminum sulfate for arsenic removal from drinking water. This demonstrates the role of aluminum compounds in enhancing water treatment processes (Baskan & Pala, 2010).Arsenate Adsorption on Amorphous Aluminum and Iron Oxides
Goldberg and Johnston (2001) studied arsenic adsorption on amorphous aluminum oxides. This research is critical for understanding how arsenate interacts with different types of metal oxides (Goldberg & Johnston, 2001).Electrocoagulation in Arsenic Removal Using Aluminum
Flores et al. (2013) investigated arsenic removal from groundwater using electrocoagulation with aluminum. This study adds to the body of knowledge on aluminum's effectiveness in removing contaminants from water (Flores et al., 2013).Poly-Aluminum Chloride in Arsenate Removal
Matsui et al. (2017) evaluated poly-aluminum chloride coagulants for arsenate removal, highlighting aluminum's role in advanced water treatment technologies (Matsui et al., 2017).Arsenate Adsorption on Aluminum Hydroxide Surfaces
Xu and Catalano (2016) studied arsenate adsorption on aluminum hydroxide polymorphs, providing insights into the mechanisms by which aluminum hydroxides interact with arsenate (Xu & Catalano, 2016).Mechanisms of Arsenate Adsorption on Nano-Structured Silicate Media
Jang et al. (2003) explored arsenate adsorption capacities on media impregnated with aluminum oxides. This research contributes to understanding how aluminum-based materials can be used to remove arsenates from water (Jang et al., 2003).Arsenate Adsorption on Amorphous Aluminum Hydroxide
Anderson et al. (1976) studied arsenate adsorption on amorphous aluminum hydroxide, adding to the knowledge of aluminum's adsorption properties (Anderson et al., 1976).Arsenic Sorption onto Aluminum Oxyhydroxide Hybrid Sorbent
Pérez et al. (2016) synthesized aluminum oxyhydroxide-based hybrid polymers for arsenic retention, demonstrating another application of aluminum in environmental remediation (Pérez et al., 2016).
作用機序
Safety and Hazards
Aluminum arsenate can present severe health risks when humans are exposed to it. Its toxicity stems primarily from the arsenic content. Acute exposure may lead to gastrointestinal distress, including vomiting, abdominal pain, and diarrhea. Chronic exposure can result in more severe health issues, such as nerve damage, skin changes, and an increased risk of certain cancers .
特性
InChI |
InChI=1S/Al.AsH3O4/c;2-1(3,4)5/h;(H3,2,3,4,5) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIFDJDRCNEMQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[As](=O)(O)O.[Al] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlAsH3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.925 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 14151030 | |
CAS RN |
13462-91-4 |
Source


|
| Record name | Arsenic acid (H3AsO4), aluminum salt (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13462-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

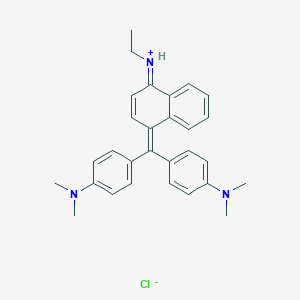
![methyl 3-methyl-2-[[(E)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pent-2-enoyl]amino]butanoate](/img/structure/B147733.png)

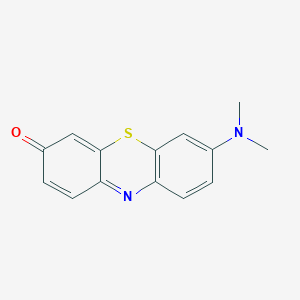

![5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B147744.png)

